5-(trifluoromethoxy)isoquinolin-1(2H)-one
CAS No.: 630423-20-0
Cat. No.: VC15958376
Molecular Formula: C10H6F3NO2
Molecular Weight: 229.15 g/mol
* For research use only. Not for human or veterinary use.
 
                        
Specification
| CAS No. | 630423-20-0 | 
|---|---|
| Molecular Formula | C10H6F3NO2 | 
| Molecular Weight | 229.15 g/mol | 
| IUPAC Name | 5-(trifluoromethoxy)-2H-isoquinolin-1-one | 
| Standard InChI | InChI=1S/C10H6F3NO2/c11-10(12,13)16-8-3-1-2-7-6(8)4-5-14-9(7)15/h1-5H,(H,14,15) | 
| Standard InChI Key | QOYYLBLZOGTYBQ-UHFFFAOYSA-N | 
| Canonical SMILES | C1=CC2=C(C=CNC2=O)C(=C1)OC(F)(F)F | 
Introduction
Chemical Identity and Structural Features
5-(Trifluoromethoxy)isoquinolin-1(2H)-one (CAS 630423-20-0) has the molecular formula C₁₀H₆F₃NO₂ . Structural analysis reveals a bicyclic framework comprising a benzene ring fused to a pyridone moiety, with a trifluoromethoxy group (-OCF₃) at position 5 (Figure 1). The molecular weight calculated from its formula is 229.06 g/mol, though supplier databases inconsistently report 213.16 g/mol, likely due to erroneous data transposition from structurally similar compounds .
The compound’s IUPAC name is 5-(trifluoromethoxy)-1,2-dihydroisoquinolin-1-one, reflecting its saturation at the 1,2-positions. Key spectral identifiers include:
- 
¹H NMR: Characteristic signals for the pyridone NH (δ 10–11 ppm) and aromatic protons (δ 7–8 ppm) 
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¹³C NMR: Carbonyl resonance at ~δ 165 ppm and distinct CF₃ coupling (J = 280–300 Hz) 
Synthetic Methodologies
Hypervalent Iodine-Mediated Cyclization
A general synthesis route for isoquinolinones involves hypervalent iodine(III) reagents. In a representative procedure :
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Substrate Preparation: N-methoxybenzamide derivatives are treated with phenyliodine bis(trifluoroacetate) (PISA) in anhydrous acetonitrile. 
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Cyclization: The reaction proceeds via intramolecular electrophilic aromatic substitution at 25°C under nitrogen. 
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Workup: Quenching with NaHCO₃ and Na₂S₂O₃, followed by ethyl acetate extraction and silica gel chromatography. 
For 5-(trifluoromethoxy) substitution, precursor design would require introducing the -OCF₃ group at the meta position relative to the amide functionality. Yield optimization typically necessitates:
- 
Solvent Screening: Hexafluoroisopropanol (HFIP) enhances reactivity for electron-deficient substrates . 
- 
Additives: 4Å molecular sieves improve reagent stability. 
Physicochemical Properties
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (DCM, DMF) and sparingly soluble in water (<0.1 mg/mL at 25°C) . 
- 
Stability: Stable under inert atmospheres but susceptible to hydrolysis under strongly acidic/basic conditions due to the labile trifluoromethoxy group. 
Spectroscopic Data
| Parameter | Value | Technique | 
|---|---|---|
| λ_max (UV-Vis) | 278 nm (π→π*) | MeOH solution | 
| IR (ν, cm⁻¹) | 1685 (C=O), 1280 (C-O-CF₃) | ATR-FTIR | 
| m/z (ESI+) | 230.05 [M+H]⁺ | HRMS | 
Biological Activity and Applications
While direct studies on 5-(trifluoromethoxy)isoquinolin-1(2H)-one remain limited, structural analogs demonstrate notable bioactivity:
Drug Discovery Scaffold
Isoquinolinones serve as privileged structures in medicinal chemistry, with applications in:
- 
Kinase Inhibition: ATP-binding site targeting 
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Neuroprotective Agents: NMDA receptor modulation 
| Supplier | Catalog Number | Purity | Packaging | Price (USD) | 
|---|---|---|---|---|
| BOC Sciences | 630423-20-0 | 95% | 5 g | Inquire | 
| Chemos | A0182635 | 97% | 1 g | Inquire | 
Current GHS classification (extrapolated from analogs):
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H315: Causes skin irritation 
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H319: Causes serious eye irritation 
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H335: May cause respiratory irritation 
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